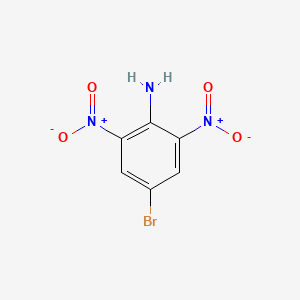

4-溴-2,6-二硝基苯胺

概述

描述

4-Bromo-2,6-dinitroaniline is a compound with the CAS Number: 62554-90-9 . It has a molecular weight of 262.02 .

Synthesis Analysis

The synthesis of 4-Bromo-2,6-dinitroaniline involves several steps. One method involves the addition of an acetyl group to a molecule that does not readily oxidize and substitutes largely at the para position. A second substitution takes place at the position ortho to the carbon carrying the acetamido group. Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-dinitroaniline has been studied using various spectroscopic techniques. The molecular geometry and vibrational frequencies of the compound in the ground state were calculated using the Hartree-Fock (HF) and density functional theory (DFT) methods (B3LYP) with 6-311++G** as basis set .Chemical Reactions Analysis

The chemical reactions of 4-Bromo-2,6-dinitroaniline have been studied, particularly its oxidation by OH radicals. The reaction pathways and kinetics for this oxidation were studied using quantum-chemical methods and canonical-variational transition-state theory with small-curvature tunneling correction (CVT/SCT) .Physical And Chemical Properties Analysis

4-Bromo-2,6-dinitroaniline is a solid substance . Its molecular vibrations were investigated in solid phase, at room temperature by FT-IR and FT-Raman spectroscopy .科学研究应用

Chemical Synthesis

4-Bromo-2,6-dinitroaniline: is a compound used in the synthesis of various organic molecules. Its bromine and nitro groups make it a versatile intermediate for constructing more complex structures. For instance, it can undergo nucleophilic substitution reactions where the bromine atom is replaced by another functional group, leading to a wide range of derivatives .

Material Science

In material science, 4-Bromo-2,6-dinitroaniline can be utilized to create novel polymeric materials. The nitro groups can act as crosslinking sites, allowing the formation of polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for aerospace and automotive industries .

Biological Studies

This compound has been used in biological studies to understand the interaction between small molecules and biological systems. For example, it can serve as a model compound to study the metabolic pathways of similar structures in living organisms, helping to predict the behavior of related compounds in the body .

Environmental Impact Assessment

4-Bromo-2,6-dinitroaniline: is also an important metabolite in the degradation of certain azo dyes. Research into its environmental impact is crucial, as it helps assess the potential risks associated with the use of these dyes in industries and their subsequent release into the environment .

Analytical Chemistry

In analytical chemistry, 4-Bromo-2,6-dinitroaniline can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its unique spectral properties allow for the calibration of instruments and the validation of analytical methods .

Mutagenicity Testing

The compound’s structure makes it suitable for use in mutagenicity tests, such as the Ames test. It can help in evaluating the mutagenic potential of new compounds and in understanding the mechanisms behind mutagenesis .

Drug Development

Due to its structural features, 4-Bromo-2,6-dinitroaniline can be a precursor in the synthesis of pharmaceuticals. Its transformation into other compounds with medicinal properties is an area of ongoing research, with the potential to contribute to the development of new drugs .

Photodynamic Therapy

Lastly, the compound’s ability to absorb light makes it a candidate for use in photodynamic therapy (PDT). By modifying its structure, researchers aim to develop photosensitizers that can be activated by light to produce a therapeutic effect, such as destroying cancer cells .

安全和危害

未来方向

作用机制

Target of Action

4-Bromo-2,6-dinitroaniline, also known as BDNA, is a mutagenic aromatic amine . It primarily targets tubulin proteins and inhibits the growth of shoots and roots in plants . It’s also known to affect non-target organisms, including invertebrates and vertebrates .

Mode of Action

BDNA interacts with its targets by binding to tubulin proteins, which disrupts the normal function of these proteins and inhibits plant growth . In non-target organisms, BDNA can cause cytotoxicity, genotoxicity, and activate oxidative stress pathways .

Biochemical Pathways

BDNA affects several biochemical pathways. Transcriptomic and metabolomic analyses have revealed broad perturbations in gene transcripts and metabolites involved in the representative pathways of liver inflammation, steatosis, and cholestasis . It also affects processes related to apoptosis, development, and DNA damage .

Pharmacokinetics

BDNA is rapidly cleared by metabolism to 13 metabolites, which are excreted in urine (62%) and feces (33%) . The whole-body half-life of BDNA is approximately 7 hours . After 28 days of oral administration, 100 mg/kg BDNA significantly triggered hepatotoxicity, upregulated toxicity indicators, and induced systemic inflammation, dyslipidemia, and bile acid (BA) synthesis .

Result of Action

The molecular and cellular effects of BDNA’s action include cytotoxicity, genotoxicity, and activation of oxidative stress pathways . It also causes alterations of physiological, metabolic, morphological, developmental, and behavioral traits . In zebrafish, continuous exposure to BDNA causes alterations in gene transcription in the early life stages and reproductive dysfunction in the F1 generation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BDNA. For instance, BDNA is identified as a domestic-dust pollutant in urban environments . It can enter the environment during production processes of certain compounds . Workers involved in the use of BDNA as chemical intermediates may be exposed through inhalation of dust and dermal contact .

属性

IUPAC Name |

4-bromo-2,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUAAKYBFINVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395863 | |

| Record name | 4-bromo-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-dinitroaniline | |

CAS RN |

62554-90-9 | |

| Record name | 4-bromo-2,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

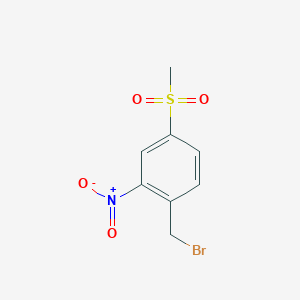

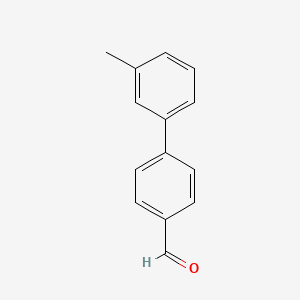

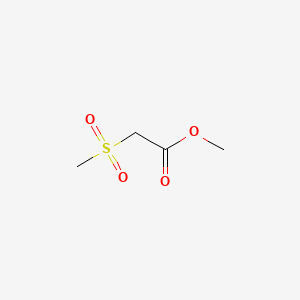

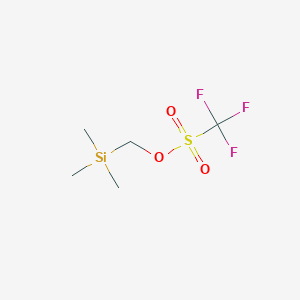

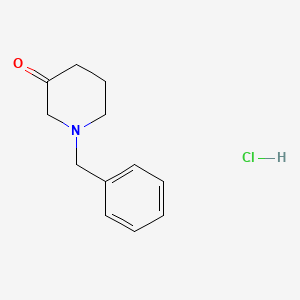

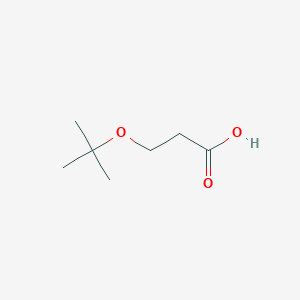

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural information about 4-Bromo-2,6-dinitroaniline can be obtained from the crystallographic study?

A1: The research article primarily focuses on elucidating the crystal structure of N,3-Dimethyl-4-bromo-2,6-dinitroaniline []. While it doesn't explicitly detail the structure of 4-Bromo-2,6-dinitroaniline itself, the study provides valuable insights into the arrangement of atoms and the bonding patterns within a closely related molecule. This information can be valuable for researchers interested in understanding the structure-property relationships of similar compounds, including 4-Bromo-2,6-dinitroaniline. Further computational studies could utilize this information as a starting point for modeling the parent compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)

![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)

![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)

![1-Acetyl-4-[(2-methoxyethyl)amino]piperidine](/img/structure/B1334213.png)